molecular formula C10H9FN2O2S B1483449 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid CAS No. 2091653-49-3

1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B1483449
CAS No.: 2091653-49-3
M. Wt: 240.26 g/mol
InChI Key: KHNAGJJZFAMQTO-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a fluorinated pyrazole derivative of interest in medicinal chemistry and preclinical research. Pyrazole-based compounds are extensively investigated for their multifaceted biological activities. Recent scientific studies on structurally similar pyrazole compounds have highlighted their potential in several research areas, particularly for their notable antioxidant properties. These related molecules have been shown to strongly inhibit superoxide anion production, lipid peroxidation, and NADPH oxidase activity in cellular models, suggesting a protective effect against oxidative stress . Furthermore, preliminary screenings of analogous compounds have demonstrated interesting antiproliferative activity against various cancer cell lines, making the pyrazole core a valuable scaffold in oncological research . This specific compound, with its thiophene and fluoroethyl substituents, presents a promising chemical entity for researchers exploring new therapeutic agents, studying enzyme mechanisms, or developing novel inhibitors in biochemical pathways.

Properties

IUPAC Name

2-(2-fluoroethyl)-5-thiophen-3-ylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2S/c11-2-3-13-9(10(14)15)5-8(12-13)7-1-4-16-6-7/h1,4-6H,2-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNAGJJZFAMQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)C(=O)O)CCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid is a synthetic compound that belongs to the class of pyrazole derivatives. It possesses significant biological activity, making it a subject of interest in medicinal chemistry and biological research. Its structure includes a pyrazole ring substituted with a fluoroethyl group and a thiophene ring, which may enhance its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoroethyl group can enhance binding affinity and selectivity, while the thiophene ring contributes to the compound's stability and bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives in this class have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the induction of apoptosis through specific signaling pathways, such as the inhibition of IKKb, which plays a crucial role in NF-κB signaling associated with inflammation and cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological efficacy of pyrazole derivatives. The following table summarizes key findings related to SAR for similar compounds:

CompoundKey Structural FeaturesBiological ActivityReference
Compound AFluoroethyl group, thiopheneAnticancer (lung)
Compound BMethyl substitutionAntifungal
Compound CAdditional halogenEnhanced enzyme inhibition

Case Studies

  • Anticancer Study : A study on a related pyrazole derivative demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin. The compound's design followed the "escape from flatland" approach, leading to improved interactions with protein binding sites .
  • Enzyme Inhibition : Another study highlighted the potential of similar compounds to inhibit monoacylglycerol lipase (MAGL), which is involved in endocannabinoid metabolism. This inhibition can have implications for pain management and cancer progression .

The synthesis of this compound typically involves several key steps:

  • Formation of Pyrazole Ring : Achieved through reactions involving hydrazine and diketones or β-keto esters.
  • Introduction of Fluoroethyl Group : Conducted via alkylation using fluoroethyl halides.
  • Attachment of Thiophene Ring : Utilizes coupling reactions such as Suzuki or Stille coupling.
PropertyValue
Molecular FormulaC10H9FN2O2S
Molecular Weight224.25 g/mol
Melting PointNot available
SolubilityVaries based on solvent

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heterocyclic moieties:

a. 1-(2-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS: 618102-02-6)
  • Molecular formula : C₁₆H₁₁FN₂O₂
  • Molecular weight : 282.27 g/mol
  • Substituents : Fluorophenyl (N1), phenyl (C3)
  • Key differences : Replaces the thiophen-3-yl group with a phenyl ring and substitutes 2-fluoroethyl with 2-fluorophenyl. The bulkier aromatic groups may reduce solubility compared to the target compound .
b. 1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS: 618382-83-5)
  • Molecular formula : C₁₄H₉ClN₂O₂S
  • Molecular weight : 304.75 g/mol
  • Substituents : 3-Chlorophenyl (N1), thiophen-2-yl (C3)
  • Key differences : Chlorine replaces fluorine on the aromatic ring, and the thiophene is substituted at the 2-position instead of 3. The electron-withdrawing chlorine may increase acidity (lower pKa) compared to the fluoroethyl group .
c. 1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid
  • Molecular formula : C₁₂H₈ClF₃N₂O₃
  • Substituents : 3-Chloropyridinyl (N1), trifluoroethoxy (C3)
d. 1-(2-Fluoroethyl)-1H-pyrazole-5-carboxylic acid (CAS: 1198437-45-4)
  • Molecular formula : C₆H₇FN₂O₂
  • Molecular weight : 158.13 g/mol
  • Key differences : Lack of thiophen-3-yl group simplifies the structure, reducing steric hindrance but limiting aromatic interactions .

Physicochemical Properties

Property Target Compound 1-(2-Fluorophenyl)-3-phenyl Analog 1-(3-Chlorophenyl)-3-(2-thienyl)
Molecular Weight (g/mol) 240.26 282.27 304.75
Solubility (Predicted) Moderate (polar solvents) Low (aromatic groups) Moderate (thiophene enhances polarity)
Acidity (pKa) ~3.5–4.5 (carboxylic acid) Similar Slightly lower (Cl electron withdrawal)

Notes:

  • The thiophen-3-yl group in the target compound introduces sulfur-based aromaticity, which may improve π-π stacking in biological targets compared to phenyl or pyridinyl groups.
  • The 2-fluoroethyl substituent balances lipophilicity and metabolic stability, as fluorine reduces oxidative degradation .

Preparation Methods

General Synthetic Strategy for Substituted Pyrazole-5-carboxylic Acids

The synthesis of pyrazole-5-carboxylic acids typically involves:

  • Formation of the pyrazole ring via condensation/cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds or equivalents.
  • Introduction of substituents on the pyrazole ring either by using substituted starting materials or by post-cyclization functionalization.
  • Selective incorporation of fluoroalkyl groups through nucleophilic substitution or alkylation methods.

The preparation of 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid follows this general approach, with specific adaptations for the fluoroethyl and thiophenyl groups.

Preparation of the Pyrazole Core with Thiophen-3-yl Substituent

Research on thiophenyl-substituted pyrazoles indicates the following key steps:

Preparation of the Pyrazole-5-carboxylic Acid Functionality

The carboxylic acid at C-5 can be introduced via:

Example Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Pyrazole ring formation Condensation of hydrazine with 3-oxo-3-(2-thienyl)propionitrile, base (triethylamine), tert-butanol, reflux Thiophen-3-yl substituted pyrazole nitrile intermediate
2 Hydrolysis Aqueous base (KOH), low temperature Conversion of nitrile or ester to carboxylic acid at C-5
3 N-alkylation at N-1 2-fluoroethyl bromide, base (K2CO3), polar aprotic solvent, 0–50 °C Introduction of 1-(2-fluoroethyl) substituent on pyrazole nitrogen
4 Purification Acidification, filtration, recrystallization Pure this compound

Detailed Research Findings and Notes

  • Catalyst and solvent effects: In related pyrazole syntheses, the use of potassium iodide as a catalyst in condensation/cyclization steps improves yields and selectivity.

  • Regioselectivity: The position of substituents on the pyrazole ring is controlled by the choice of starting materials and reaction conditions. Hydrazine derivatives and substituted 1,3-dicarbonyl compounds determine substitution patterns.

  • Yield ranges: Overall yields for multi-step syntheses of thiophenyl-pyrazoles range from 13% to 25%, with isolated yields for individual steps often exceeding 70%. Alkylation steps typically achieve moderate to high yields (60–90%).

  • Environmental and cost considerations: Some improved methods avoid organic solvents by using water as the reaction medium for hydrolysis and cyclization steps, reducing cost and simplifying isolation.

Data Table: Summary of Key Preparation Parameters

Parameter Typical Conditions/Values Reference
Pyrazole ring formation solvent tert-Butanol, sometimes dichloromethane
Base for condensation Triethylamine
Alkylating agent 2-Fluoroethyl bromide or chloride
Base for N-alkylation Potassium carbonate or sodium hydride
Hydrolysis conditions Aqueous KOH or HCl, 0–25 °C
Catalyst for cyclization Potassium iodide or sodium iodide
Purification methods Recrystallization from aqueous ethanol mixtures, chromatography
Overall yield 13–25% for pyrazole core synthesis; 60–90% for alkylation

Q & A

Q. What are the recommended synthetic routes for 1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

  • Cyclocondensation : React thiophene-3-carbaldehyde with hydrazine derivatives to form the pyrazole core.
  • Fluorination : Introduce the 2-fluoroethyl group via nucleophilic substitution using potassium fluoride or tetrabutylammonium fluoride in polar aprotic solvents (e.g., DMF) .
  • Carboxylation : Oxidize the pyrazole ring using KMnO₄ or catalytic Pd-mediated carbonylation . Optimization includes adjusting reaction temperatures (60–100°C), solvent polarity, and catalyst loading (e.g., Pd(PPh₃)₄ for cross-coupling steps) to improve yields (≥70%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., thiophen-3-yl protons at δ 7.2–7.5 ppm, fluoroethyl protons at δ 4.5–4.8 ppm) .
  • IR : Detect carboxylic acid C=O stretching (~1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+ ~280–300 Da) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of the thiophen-3-yl group on biological activity?

  • Comparative analogs : Synthesize derivatives with phenyl, furyl, or substituted thiophenyl groups.
  • Biological assays : Test antimicrobial (MIC against S. aureus), anti-inflammatory (COX-2 inhibition), or kinase inhibition (e.g., EGFR) to correlate substituent effects .
  • Computational modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole-carboxylic acid derivatives?

  • Standardized protocols : Control variables like solvent (DMSO vs. saline), cell lines (HEK293 vs. HeLa), and assay pH .
  • Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
  • Crystallographic validation : Use SHELX-refined X-ray structures to confirm active conformations and rule out polymorphic effects .

Q. How can crystallographic data improve the understanding of this compound’s interaction with biological targets?

  • Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ=1.5418 Å) to resolve the 3D structure.
  • Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
  • Analysis : Identify key interactions (e.g., π-π stacking with thiophene, hydrogen bonds via carboxylic acid) to guide mutagenesis studies .

Q. What analytical methods are most effective for detecting impurities in synthesized batches?

  • HPLC-PDA : Use C18 columns (acetonitrile/water gradient) to separate byproducts (e.g., unreacted thiophene precursors).
  • LC-MS/MS : Quantify trace impurities (<0.1%) using MRM transitions .
  • Elemental analysis : Confirm fluorine content (theoretical ~13.5%) to assess fluorination efficiency .

Methodological Challenges

Q. How can contradictory solubility data in polar vs. nonpolar solvents be addressed?

  • Solubility screens : Use shake-flask methods with HPLC quantification in water, ethanol, DCM, and DMSO.
  • Co-solvency studies : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility .
  • Thermodynamic analysis : Calculate logP (predicted ~2.8) and compare with experimental partitioning .

Q. What in vitro models best predict the compound’s pharmacokinetic properties?

  • Caco-2 assays : Measure permeability (Papp >1×10⁻⁶ cm/s indicates oral bioavailability) .
  • Microsomal stability : Incubate with liver microsomes (human/rat) to estimate metabolic clearance .
  • Plasma protein binding : Use ultrafiltration to determine free fraction (% unbound <5% suggests high protein affinity) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(2-fluoroethyl)-3-(thiophen-3-yl)-1H-pyrazole-5-carboxylic acid

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